molecular formula C8H7N3O B3028984 1-Imidazo[1,2-b]pyridazin-3-ylethanone CAS No. 453548-65-7

1-Imidazo[1,2-b]pyridazin-3-ylethanone

Cat. No.: B3028984
CAS No.: 453548-65-7
M. Wt: 161.16
InChI Key: CVVDMUYJTWFLAW-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-b]pyridazin-3-ylethanone is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound is characterized by its fused imidazo-pyridazine ring structure, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-Imidazo[1,2-b]pyridazin-3-ylethanone typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Imidazo[1,2-b]pyridazin-3-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazo-pyridazine derivatives .

Scientific Research Applications

1-Imidazo[1,2-b]pyridazin-3-ylethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Imidazo[1,2-b]pyridazin-3-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

1-Imidazo[1,2-b]pyridazin-3-ylethanone can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrimidines. These compounds share a similar fused ring structure but differ in their specific chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their anticonvulsant and antimicrobial properties, while imidazo[1,2-b]pyrimidines are studied for their potential as anti-inflammatory agents . The unique structure of this compound allows for specific interactions with molecular targets, distinguishing it from these related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in the areas of chemistry, biology, and medicine. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and innovation.

Properties

IUPAC Name

1-imidazo[1,2-b]pyridazin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDMUYJTWFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665889
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453548-65-7
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromoimidazo[1,2-b]pyridazine (1.0 g, 5.05 mmol), tributyl(1-ethoxyvinyl)tin (3.41 mL, 10.1 mmol), and PdCl2(PPh3)2 (354 mg, 0.505 mmol), were added to a sealed tube. DMF (25.2 mL) was added and the reaction purged with nitrogen for 5 minutes. The reaction was heated at 100° C. for 18 h. The reaction was cooled to room temperature and quenched with aqueous saturated sodium bicarbonate. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was diluted with methanol (10 mL) and HCl in 1,4-dioxane (1.26 mL, 5.05 mmol, 4M) was added. The solution was stirred at room temperature for 1 h. The reaction was then quenched with aqueous saturated sodium bicarbonate and extracted with ethyl acetate (×3). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.76 (d, 1H); 8.55 (s, 1H); 8.31 (d, 1H); 8.49 (dd, 1H); 2.64 (s, 3H). LRMS (APCI) calc'd for (C8H7N3O) [M+H]+, 162.1. found 162.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
catalyst
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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